molecular formula C15H23N5O4S B2502426 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1171731-41-1

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2502426
CAS RN: 1171731-41-1
M. Wt: 369.44
InChI Key: INIWXIWHSSYOFX-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H23N5O4S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that has been involved in the synthesis and study of various heterocyclic compounds. Research indicates its utility in the creation of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, showcasing its potential for generating new chemical entities with distinct chemical properties (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Molecular Interactions and Pharmacophore Models

  • Molecular interaction studies of closely related compounds have been conducted to understand the antagonist behavior towards cannabinoid receptors. Such studies help in elucidating the binding interactions and conformational stabilities of these compounds, contributing to the development of pharmacophore models for drug design. For example, research on the molecular interactions of an antagonist with the CB1 cannabinoid receptor has provided insights into its conformations and potential for receptor binding (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Heterocyclic Synthesis

  • The compound's structure has been pivotal in the synthesis of various heterocyclic derivatives. Studies have shown its involvement in the synthesis of novel N-cycloalkanes, pyrazole, pyrimidine, and other derivatives, underscoring its versatility in organic synthesis and potential applications in developing new pharmaceuticals and materials (Ho & Suen, 2013).

Development of Antagonists and Binding Studies

  • The structure has also been useful in the development of antagonists for specific receptors, such as the CB1 cannabinoid receptor. Detailed studies on compounds with similar structures have led to the identification of key structural features required for potent antagonistic activity, which can be insightful for the design of new therapeutic agents (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).

Antimicrobial and Anticancer Potential

  • Some derivatives of this compound have shown promising antimicrobial and anticancer activities in preliminary studies. For instance, the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds in oncology and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4S/c1-9-8-11(21)16-14-12(9)13(18-19(14)2)17-15(22)10-4-6-20(7-5-10)25(3,23)24/h9-10H,4-8H2,1-3H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIWXIWHSSYOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

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